2-ethyl-N-[2-(2-thienyl)ethyl]hexanamide
Description
Properties
Molecular Formula |
C14H23NOS |
|---|---|
Molecular Weight |
253.404 |
IUPAC Name |
2-ethyl-N-(2-thiophen-2-ylethyl)hexanamide |
InChI |
InChI=1S/C14H23NOS/c1-3-5-7-12(4-2)14(16)15-10-9-13-8-6-11-17-13/h6,8,11-12H,3-5,7,9-10H2,1-2H3,(H,15,16) |
InChI Key |
YSEVKJCLZXAMII-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NCCC1=CC=CS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-ethyl-N-[2-(2-thienyl)ethyl]hexanamide with structurally related hexanamide derivatives, focusing on substituents, molecular properties, and biological activities:
Key Observations:
Structural Influence on Bioactivity: The thienyl group in the target compound may enhance binding to sulfur-sensitive targets (e.g., enzymes in parasites or detoxification pathways) compared to indole or pyrrolidine derivatives .
Synthetic Accessibility :
- Derivatives like 3.26 and 3.27 () were synthesized via Mannich reactions, suggesting a feasible route for modifying the phenyl ring of 2-ethylhexanamide precursors.
Pharmacokinetic Properties: Compounds with polar groups (e.g., hydroxyl in 3.26) exhibit better aqueous solubility, while those with amine chains (e.g., N-[2-[(2-aminoethyl)amino]ethyl]-2-ethylhexanamide) show higher PSA values, influencing bioavailability and excretion .
Contradictory Applications: While Compound A targets malaria parasites , 3.26 and 3.27 were designed for organophosphorus intoxication, indicating substituent-driven divergence in therapeutic use .
Research Findings and Gaps
- Antimalarial Potential: Compound A’s success highlights the promise of hexanamide analogs in targeting Plasmodium enzymes, but the thienyl variant’s efficacy remains untested .
- Detoxification Mechanisms: The pyrrolidine and hydroxy groups in 3.26 improved reactivity with acetylcholinesterase inhibitors, suggesting the target compound’s thienyl group could similarly interact with organophosphates .
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-ethyl-N-[2-(2-thienyl)ethyl]hexanamide to maximize yield and purity?
To optimize synthesis, employ a reflux system with toluene:water (8:2 ratio) as the solvent, similar to protocols for structurally analogous amides . Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and adjust reflux duration (5–7 hours) based on intermediate stability. Post-reaction, isolate the product using ice quenching for solid precipitates or ethyl acetate extraction for liquids. Crystallization in ethanol enhances purity. Critical parameters include temperature control (±2°C) and pH adjustments during quenching to avoid side reactions .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
Validate structure via:
- NMR : Compare and spectra with computational predictions (e.g., DFT calculations) to confirm alkyl chain configuration and thienyl group placement.
- HRMS : Match observed molecular ion peaks ([M+H]) to theoretical values (CHNOS requires m/z 261.15).
- FTIR : Identify characteristic amide C=O stretches (~1650 cm) and thiophene C-S vibrations (~700 cm) .
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
Use a combination of:
- Liquid-liquid extraction with ethyl acetate to remove polar impurities.
- Column chromatography (silica gel, hexane:ethyl acetate gradient) for intermediate polarity separation.
- Recrystallization in ethanol or acetonitrile to eliminate residual solvents and byproducts .
Advanced Research Questions
Q. How can factorial design be applied to investigate the influence of solvent polarity and temperature on the stability of this compound?
Implement a 2 factorial design (k=2 factors: solvent polarity, temperature) with levels:
- Solvent : Dichloromethane (low polarity) vs. DMF (high polarity).
- Temperature : 25°C vs. 40°C.
Assess stability via HPLC quantification of degradation products over 72 hours. Analyze interactions using ANOVA to identify dominant degradation pathways (e.g., hydrolysis in polar solvents at elevated temperatures) .
Q. What methodological approaches are recommended for resolving contradictions in biological activity data reported for thienyl-containing hexanamide derivatives?
Adopt a systematic review framework :
- Meta-analysis : Pool data from independent studies (e.g., IC values for enzyme inhibition) to assess heterogeneity via I statistics.
- Sensitivity analysis : Exclude outliers or studies with high risk of bias (e.g., inadequate controls).
- Theoretical alignment : Reconcile discrepancies by contextualizing results within receptor-binding models or pharmacokinetic variability .
Q. What computational strategies are effective for predicting the binding affinity of this compound with neurological receptors?
Combine:
- Molecular docking (AutoDock Vina) to screen against targets like serotonin receptors (5-HT), using AMBER force fields for energy minimization.
- MD simulations (GROMACS) to evaluate ligand-receptor stability over 100 ns trajectories.
- QSAR modeling : Derive predictive equations using descriptors like logP, polar surface area, and H-bond acceptor count .
Q. How should researchers design longitudinal stability studies to assess degradation pathways under varying environmental conditions?
Use a split-plot design :
- Main factors : Light exposure (UV vs. dark), humidity (30% vs. 70% RH).
- Subplots : Temperature (4°C, 25°C, 40°C).
Sample at intervals (0, 1, 3, 6 months) and analyze degradation via LC-MS/MS. Identify major degradants (e.g., oxidation at thienyl groups) and model kinetics using Arrhenius equations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
